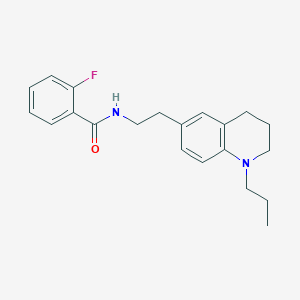

2-fluoro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide

Descripción

2-Fluoro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide (CAS: 955527-74-9) is a benzamide derivative featuring a 2-fluoro-substituted aromatic ring linked via an ethyl spacer to a 1-propyl-1,2,3,4-tetrahydroquinoline moiety. The propyl group at the tetrahydroquinoline’s nitrogen and the 2-fluoro benzamide substituent distinguish it from related analogs.

Propiedades

IUPAC Name |

2-fluoro-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25FN2O/c1-2-13-24-14-5-6-17-15-16(9-10-20(17)24)11-12-23-21(25)18-7-3-4-8-19(18)22/h3-4,7-10,15H,2,5-6,11-14H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKAGULQSTGCQQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the Tetrahydroquinoline Moiety: The starting material, 1-propyl-1,2,3,4-tetrahydroquinoline, is synthesized through a cyclization reaction involving an appropriate precursor.

Introduction of the Fluorine Atom: The fluorine atom is introduced via a nucleophilic substitution reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

Formation of the Benzamide Group: The final step involves the coupling of the fluorinated tetrahydroquinoline with a benzoyl chloride derivative under basic conditions to form the benzamide group.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

2-fluoro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the benzamide group to an amine.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Quinoline derivatives.

Reduction: Amines.

Substitution: Substituted benzamides.

Aplicaciones Científicas De Investigación

2-fluoro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 2-fluoro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations on the Benzamide Moiety

2-Fluoro vs. 3-Fluoro Substitution

- Target Compound: The 2-fluoro benzamide group may influence electronic and steric interactions with biological targets.

- Analog from : 3-Fluoro-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]benzamide features a meta-fluoro substituent. The para position relative to the amide linkage in this analog may alter dipole moments or hydrogen-bonding capacity compared to the ortho-substituted target compound .

Trifluoromethyl vs. Fluoro Substitution

- Analog from : N-[2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-3-(trifluoromethyl)benzamide replaces fluorine with a trifluoromethyl group. The -CF₃ group’s strong electron-withdrawing effect and lipophilicity could enhance membrane permeability but may reduce metabolic stability .

Modifications on the Tetrahydroquinoline Core

Alkyl Chain Variations (Propyl vs. Methyl)

- However, longer alkyl chains may also elevate metabolic vulnerability via oxidative pathways.

- Analog from : The 1-methyl substituent reduces steric bulk, possibly favoring interactions with compact binding pockets .

Heterocyclic Additions

- Analog from : (±)-N-(1-(2-(1-Methylpyrrolidin-2-yl)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide introduces a thiophene ring and a pyrrolidine moiety. The thiophene’s aromaticity and sulfur atom may confer distinct electronic properties, while the pyrrolidine could enhance solubility via basic nitrogen .

Chirality and Separation

- Analog from : Chiral separation via supercritical fluid chromatography (SFC) achieved >99% enantiomeric excess for thiophene-carboximidamide derivatives.

Data Tables

Table 1: Structural and Physicochemical Comparison

Actividad Biológica

2-Fluoro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide is a synthetic organic compound belonging to the class of benzamides. Its unique structure incorporates a fluorine atom and a tetrahydroquinoline moiety, which contribute to its potential biological activities. This article explores the compound's biological activity, focusing on its interactions with specific receptors and its therapeutic applications.

Chemical Structure

The molecular formula of 2-fluoro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide is , with a molecular weight of approximately 302.39 g/mol. The presence of the fluorine atom is significant for its biological properties.

Research indicates that 2-fluoro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide interacts with various biological receptors. These interactions can alter receptor activity and influence downstream signaling pathways. Notably, the compound has shown potential in modulating abscisic acid (ABA) receptors, which are crucial for plant stress responses and drought resistance.

Biological Activity and Therapeutic Applications

The biological activity of this compound has been studied in several contexts:

- Receptor Interaction : The compound has been shown to bind to specific receptors, potentially altering their activity. This property is essential for its role in therapeutic applications.

- Plant Biology : Its interaction with ABA receptors suggests a role in enhancing drought resistance in plants. This could have significant implications for agricultural practices in arid regions.

- Potential Therapeutic Uses : Given its structural similarities to other pharmacologically active compounds, it may be explored for therapeutic uses in human medicine, particularly in treating conditions influenced by receptor signaling pathways.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique properties of 2-fluoro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide | Lacks fluorine atom | May exhibit different biological activity |

| 3-fluoro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide | Fluorine at position 3 | Potentially altered lipophilicity |

| 3-chloro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide | Chlorine instead of fluorine | Different reactivity and biological effects |

| 3-bromo-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide | Bromine instead of fluorine | Variation in pharmacokinetics |

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of this compound:

- Study on Receptor Binding : A study demonstrated that 2-fluoro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide effectively binds to ABA receptors in vitro. This binding was associated with enhanced drought tolerance in test plants.

- Pharmacological Evaluation : In a pharmacological evaluation involving animal models, the compound exhibited promising results in modulating stress responses linked to receptor activity. These findings suggest potential applications in treating stress-related disorders.

- Comparative Efficacy : Comparative studies with similar compounds indicated that the inclusion of the fluorine atom significantly enhances the compound's lipophilicity and receptor affinity compared to non-fluorinated analogs .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.